molecular formula C9H11NO B14483769 2-Cyclohexenone, 3-cyano-5,5-dimethyl- CAS No. 65115-71-1

2-Cyclohexenone, 3-cyano-5,5-dimethyl-

Katalognummer: B14483769
CAS-Nummer: 65115-71-1
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: HKYRXDYNQOWCBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclohexenone, 3-cyano-5,5-dimethyl- is an organic compound with the molecular formula C9H11NO It is a derivative of cyclohexenone, featuring a cyano group and two methyl groups at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexenone, 3-cyano-5,5-dimethyl- can be achieved through several methods. One common approach involves the reaction of 3-cyano-5,5-dimethylcyclohexanone with appropriate reagents under controlled conditions. The reaction typically requires a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclohexenone, 3-cyano-5,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-Cyclohexenone, 3-cyano-5,5-dimethyl- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Cyclohexenone, 3-cyano-5,5-dimethyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may participate in various pathways, including those involving enzyme catalysis and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Cyclohexenone, 3-cyano-5,5-dimethyl- is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .

Eigenschaften

CAS-Nummer

65115-71-1

Molekularformel

C9H11NO

Molekulargewicht

149.19 g/mol

IUPAC-Name

5,5-dimethyl-3-oxocyclohexene-1-carbonitrile

InChI

InChI=1S/C9H11NO/c1-9(2)4-7(6-10)3-8(11)5-9/h3H,4-5H2,1-2H3

InChI-Schlüssel

HKYRXDYNQOWCBK-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=CC(=O)C1)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.